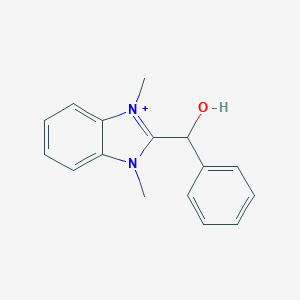
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium, also known as HDBI, is a compound that has gained attention in scientific research due to its potential applications in various fields. HDBI is a benzimidazole derivative that has a hydroxybenzyl group attached to the nitrogen atom of the benzimidazole ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
作用機序
The mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is not fully understood. However, studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium increases insulin sensitivity and glucose uptake, which may be beneficial in treating diabetes. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has various biochemical and physiological effects. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have anti-tumor effects in various cancer cell lines. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have anti-inflammatory effects in vitro and in vivo. Furthermore, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has several advantages and limitations for lab experiments. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is a relatively stable compound that can be easily synthesized using various methods. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have various biological activities, which makes it a promising compound for further research. However, the bioavailability of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is low, which may limit its potential applications in vivo. In addition, the safety and toxicity of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium have not been fully evaluated, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for research on 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium. One direction is to further investigate the mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and its potential applications in treating diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and to evaluate its safety and toxicity in vivo. Furthermore, the potential of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium as a drug candidate should be explored in preclinical and clinical studies.
合成法
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium can be synthesized using different methods, including the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline, followed by reduction and cyclization. Another method involves the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline in the presence of zinc and hydrochloric acid, followed by reduction and cyclization. The yield of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium using these methods ranges from 30% to 60%.
科学的研究の応用
2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been studied for its potential in treating diabetes and cardiovascular diseases.
特性
分子式 |
C16H17N2O+ |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1 |
InChIキー |
WCWRUPQSDLDCDI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
正規SMILES |
CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)